molecular formula C11H11NO3 B079543 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid CAS No. 39629-86-2

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B079543
CAS No.: 39629-86-2
M. Wt: 205.21 g/mol
InChI Key: GHTSPNBSVDWGED-UHFFFAOYSA-N
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Description

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H11NO3. It is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group.

Scientific Research Applications

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Future Directions

The future directions for research on 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid could include further exploration of its potential as an antibacterial drug . Additionally, the synthesis of new derivatives of this compound could be explored for potential applications in other areas of medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of itaconic acid with aniline in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Another method involves the Mannich reaction, where this compound is synthesized by reacting pyrrolidine-3-carboxylic acid with formaldehyde and aniline. This reaction is carried out in an acidic medium, and the product is isolated through filtration and purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit enoyl-[acyl-carrier-protein] reductase, an enzyme involved in fatty acid synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid
  • 1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
  • 2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazole

Uniqueness

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the presence of both a ketone and a carboxylic acid group on the pyrrolidine ring. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

5-oxo-1-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTSPNBSVDWGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371840
Record name 5-oxo-1-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39629-86-2
Record name 5-oxo-1-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-1-phenylpyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of aniline (3.26 g; 34.68 mmol) and 2-methylenesuccinic acid (5.47 g; 41.62 mmol) in water (10 mL) was heated in a sealed tube at 110° C. for 30 hours. After cooling to room temperature, 6N NaOH (13 mL) was added and the resulting precipitate was filtered off. The filtrate was acidified with 6N hydrochloric acid to pH 1 and the resulting precipitate was filtered, washed with water, and dried to yield 6.92 g (97%) of 5-oxo-1-phenypyrrolidine-3-carboxylic acid as a white solid.
Quantity
3.26 g
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5.47 g
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10 mL
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13 mL
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Synthesis routes and methods II

Procedure details

In accordance with the method of “Journal of the American Chemical Society”, vol. 72, 1950, p. 1415, aniline was added to an itaconic acid aqueous solution and heated under reflux for 12Hours. After completion of the reaction, this was ice-cooled and mixed with 70 ml of 1 M hydrochloric acid, and the thus precipitated crystals were collected by filtration to obtain 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. EP: 206.
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[Compound]
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70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do we know about the structural characteristics of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid?

A1: Researchers have utilized a combination of experimental and theoretical techniques to elucidate the structure of this compound. Experimental methods like single-crystal X-ray diffraction [], FT-IR, 1H NMR, 13C NMR, and UV-Visible spectroscopy have been employed []. These techniques provide valuable information about the molecule's bond lengths, angles, and electronic properties.

Q2: How do structural modifications of this compound impact its biological activity?

A2: Research indicates that incorporating specific structural modifications to the core structure of this compound can influence its biological activity. For example, the introduction of a 4-(substituted methyl) group and methylamino residues into the parent molecule led to the synthesis of a series of derivatives [].

Q3: What are the potential applications of this compound derivatives in medicinal chemistry?

A3: The research suggests that derivatives of this compound hold promise as potential antibacterial agents []. Studies have demonstrated their in vitro activity against both Gram-positive and Gram-negative bacteria, indicating their potential as starting points for the development of new antibiotics []. Further research exploring different substitutions and modifications could lead to the identification of compounds with improved potency, selectivity, and pharmacological properties.

Q4: What computational chemistry methods have been used to study this compound and its derivatives?

A4: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Researchers have employed density functional theory (DFT) calculations using the B3LYP functional and 6-31G(d,p) basis set to study the electronic structure, thermodynamic properties, and spectroscopic characteristics of these compounds []. DFT calculations have been instrumental in predicting molecular properties, interpreting experimental data, and guiding the design of novel derivatives with tailored properties.

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